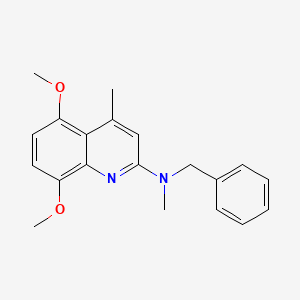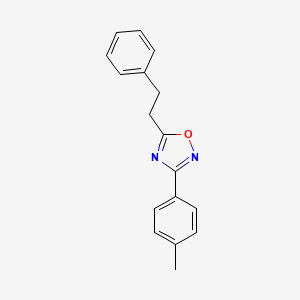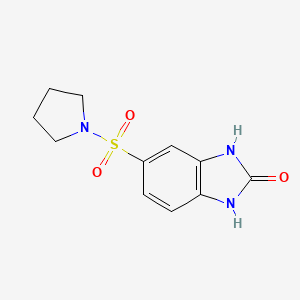![molecular formula C13H20N2O2 B5713308 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5713308.png)
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol (MPMP) is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPMP is a phenol derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the reduction of inflammation. 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields, and the exploration of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol for therapeutic purposes.
Conclusion:
In conclusion, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol is a chemical compound that has shown promise in various fields of scientific research, including cancer research, neuroprotection, and anti-inflammatory therapy. Its mechanism of action and physiological effects have been studied extensively, and future directions for research include the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in other fields. Despite its potential benefits, further studies are needed to determine the optimal dosage and administration of 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol for therapeutic purposes.
Méthodes De Synthèse
There are several methods for synthesizing 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol, including the reaction of 2-methoxyphenol with formaldehyde and methylamine, and the reaction of 2-methoxyphenol with paraformaldehyde and 4-methylpiperazine. The latter method has been found to be more efficient, resulting in a higher yield of 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol.
Applications De Recherche Scientifique
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to have potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory therapy, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to reduce inflammation and alleviate pain.
Propriétés
IUPAC Name |
2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14-6-8-15(9-7-14)10-11-4-3-5-12(17-2)13(11)16/h3-5,16H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTXUTWIFKJTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5713249.png)


![N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5713276.png)
![ethyl 4-[(N-benzoylglycyl)amino]benzoate](/img/structure/B5713283.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5713288.png)
![methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate](/img/structure/B5713297.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5713303.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5713322.png)

![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5713334.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5713341.png)
